Ethylene formate
Overview
Description
Ethylene formate is an organic compound with the chemical formula C3H6O2. It is an ester formed from ethylene glycol and formic acid. This compound is known for its applications in various chemical processes and industries due to its unique properties.
Mechanism of Action
Target of Action
Ethylene formate, also known as 1,2-Diformyloxyethane, is a compound that primarily targets ethylene receptors in higher plants . These receptors play crucial roles in many aspects of plant growth, development, and stress responses .
Mode of Action
The compound interacts with its targets by binding to the ethylene receptors . This binding initiates ethylene signaling, which is involved in various processes of plant growth, development, and stress responses . .
Biochemical Pathways
This compound affects the ethylene signaling pathway, which plays a crucial role in plant growth and development . This pathway is involved in various processes such as seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .
Pharmacokinetics
It is known that this compound is a liquid at room temperature and has a density greater than water . It is soluble in water, which suggests that it could be readily absorbed and distributed in biological systems . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The binding of this compound to ethylene receptors initiates various ethylene responses and effects observed in plant growth and development . These include effects on seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other plant hormones can affect the ethylene signaling pathway . Additionally, the physical environment, such as temperature and pH, could potentially influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Ethylene formate plays a significant role in biochemical reactions. It is involved in the metabolic pathways of microbes via an ethylene-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . This enzyme is a promising biotechnology target because the expression of a single gene is sufficient for ethylene production in the absence of toxic intermediates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. Ethylene, a product of the ethylene-forming enzyme, plays crucial roles in many aspects of plant growth, development, and stress responses . Once ethylene binds to the receptors, various ethylene responses and effects are observed in seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, abscission, and responses to salt, drought, flooding, cold stresses etc .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the production of ethylene. The ethylene-forming enzyme (EFE) catalyzes the conversion of α-ketoglutarate and arginine into ethylene . This process involves complex biochemical reactions and interactions with various biomolecules.
Temporal Effects in Laboratory Settings
Current studies focus on the production of formic acid and ethylene by electrochemical CO2 reduction
Metabolic Pathways
This compound is involved in the metabolic pathways of certain microbes, where it is used by the ethylene-forming enzyme (EFE) to produce ethylene . This process involves the conversion of α-ketoglutarate and arginine into ethylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene formate can be synthesized through the esterification reaction between ethylene glycol and formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves a semi-continuous process where ethylene glycol and formic acid are continuously fed into a reactor. The reaction is catalyzed by sulfuric acid, and the product is continuously removed to drive the reaction towards completion. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethylene formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce formic acid and carbon dioxide.
Reduction: It can be reduced to ethylene glycol and methanol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to ethylene glycol and formic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Major Products Formed:
Oxidation: Formic acid and carbon dioxide.
Reduction: Ethylene glycol and methanol.
Hydrolysis: Ethylene glycol and formic acid.
Scientific Research Applications
Ethylene formate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other esters and as a solvent in various reactions.
Biology: this compound is studied for its potential use in biochemical pathways and as a model compound in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a solvent in the manufacturing of various chemical products
Comparison with Similar Compounds
Ethylene formate can be compared with other similar compounds such as:
Ethyl Formate: Ethyl formate is an ester formed from ethanol and formic acid. It has similar chemical properties but differs in its applications and reactivity.
Methyl Formate: Methyl formate is an ester formed from methanol and formic acid. It is used as a solvent and in the production of other chemicals.
Propylene Formate: Propylene formate is an ester formed from propylene glycol and formic acid. It has different physical and chemical properties compared to this compound.
Uniqueness: this compound is unique due to its specific reactivity and applications in various chemical processes. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-formyloxyethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCQWKJZLSDDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Record name | ETHYLENE GLYCOL DIFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11339 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060866 | |
Record name | 1,2-Ethanediol, 1,2-diformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |
Record name | ETHYLENE GLYCOL DIFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11339 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Ethanediol, 1,2-diformate | |
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Flash Point |
200 °F (NFPA, 2010) | |
Record name | ETHYLENE GLYCOL DIFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11339 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
629-15-2 | |
Record name | ETHYLENE GLYCOL DIFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11339 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Glycol diformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |
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Record name | 1,2-Ethanediol diformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |
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Record name | Ethylene formate | |
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Record name | 1,2-Ethanediol, 1,2-diformate | |
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Record name | 1,2-Ethanediol, 1,2-diformate | |
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Record name | Ethylene diformate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could ionic liquids like 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]) play a role in ethylene formate synthesis from CO2 reduction products?
A: The research by [] highlights the role of [EMIM][2-CNpyr] in enhancing CO2 reduction to C1 and C2 products like formate and ethylene. While the study doesn't explore this compound formation, it suggests that modifying the ionic liquid structure might enable C-C coupling, potentially leading to the formation of this compound from the existing products. This presents an intriguing avenue for further research.
Q2: Is there any connection between this compound and polymer degradation?
A: One of the papers [] examines the autoxidation of poly(oxytetramethylene), finding that the process leads to the formation of ethylene and formate groups. This suggests that this compound could potentially be formed as a byproduct during the degradation of specific polymers containing similar structural features. Further investigation is needed to confirm this hypothesis and explore its implications.
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